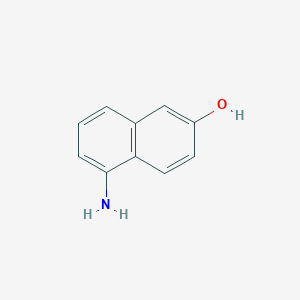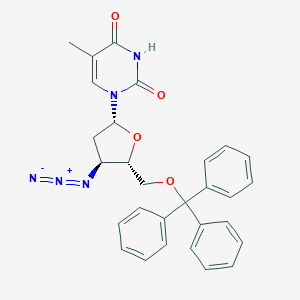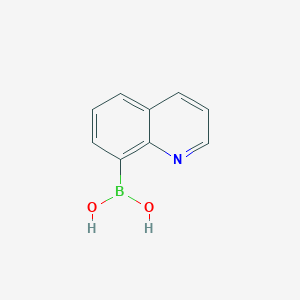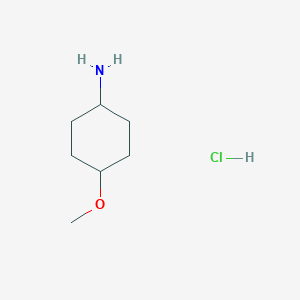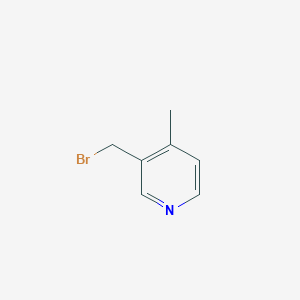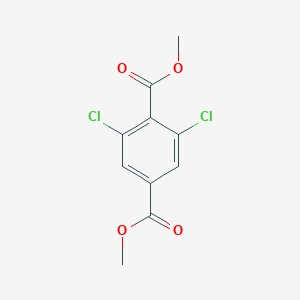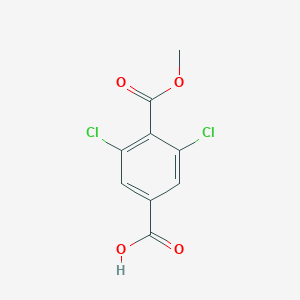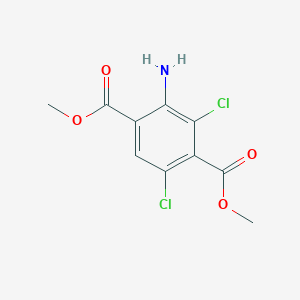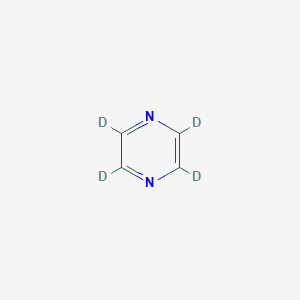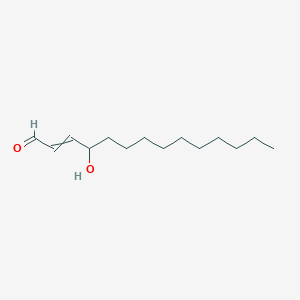
4-Bromoquinoline
Descripción general
Descripción
4-Bromoquinoline is a chemical compound with the empirical formula C9H6BrN . It has a molecular weight of 208.05 . It is used to prepare bone morphogenetic protein (BMP) signaling inhibitors and to synthesize novel azalides derived from 16-membered macrolides .
Synthesis Analysis
4-Bromoquinoline can be synthesized from quinolin-4-ol . The reaction involves the addition of phosphorus tribromide to a stirred solution of quinolin-4-ol in dry DMF .Molecular Structure Analysis
The molecular structure of 4-Bromoquinoline consists of a benzene ring fused with a pyridine moiety . The bromine atom is attached to the 4th carbon of the quinoline ring .Chemical Reactions Analysis
4-Bromoquinoline can undergo various chemical reactions. For instance, it can be used to prepare bone morphogenetic protein (BMP) signaling inhibitors . It can also be used to synthesize novel azalides derived from 16-membered macrolides .Physical And Chemical Properties Analysis
4-Bromoquinoline is a light yellow solid . It has a density of 1.6±0.1 g/cm3, a boiling point of 295.9±13.0 °C at 760 mmHg, and a flash point of >110℃ . It has a molar refractivity of 49.9±0.3 cm3 .Aplicaciones Científicas De Investigación
Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone
Scientific Field
Summary of the Application
4-Bromoquinoline is used in the selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone . These compounds are found in many natural products and synthetic pharmaceuticals .
Methods of Application or Experimental Procedures
The synthesis involves an electrocyclic reaction catalyzed by palladium. 2-Alkynyl benzyl azides undergo this reaction to selectively afford either 4-bromoisoquinoline or 4-bromoisquinolones under different conditions . 4-Bromoisoquinoline is synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN, and 4-bromoisoquinolone is selectively produced with PdBr2/CuBr2/HOAc in CH2ClCH2Cl .
Results or Outcomes
The methodology introduced a bromine into the products, making it more attractive for organic synthesis . This method provides an efficient synthesis of 4-bromoisoquinolines and 4-bromoisoquinolin-1(2H)-one .
Synthesis of Biologically and Pharmaceutically Active Quinoline and Its Analogues
Scientific Field
Summary of the Application
4-Bromoquinoline is used in the synthesis of biologically and pharmaceutically active quinoline and its analogues . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
Results or Outcomes
Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been synthesized . These compounds have shown a wide range of pharmacological activities .
Synthesis of (Trifluoromethyl)quinolines
Summary of the Application
4-Bromoquinoline can be used in the synthesis of (Trifluoromethyl)quinolines . These compounds have attracted interest due to their medicinal uses as antimalarial agents .
Methods of Application or Experimental Procedures
The synthesis of (Trifluoromethyl)quinolines involves several steps, including the introduction of the trifluoromethyl group . This group is strong electron-withdrawing and has long-range substituent effects . The specific methods and procedures can vary, but they often involve complex organic reactions .
Results or Outcomes
The synthesis of (Trifluoromethyl)quinolines has led to the development of new antimalarial agents . These compounds have shown promising results in the treatment of malaria .
Safety And Hazards
Propiedades
IUPAC Name |
4-bromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXIPCHEUMEUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471338 | |
| Record name | 4-bromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoquinoline | |
CAS RN |
3964-04-3 | |
| Record name | 4-bromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B50109.png)
